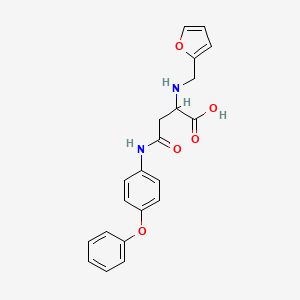
2-((Furan-2-ylmethyl)amino)-4-oxo-4-((4-phenoxyphenyl)amino)butanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((Furan-2-ylmethyl)amino)-4-oxo-4-((4-phenoxyphenyl)amino)butanoic acid is a complex organic compound that features a furan ring, a phenoxyphenyl group, and a butanoic acid backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Furan-2-ylmethyl)amino)-4-oxo-4-((4-phenoxyphenyl)amino)butanoic acid typically involves multiple steps. One common approach is to start with the furan-2-ylmethylamine, which is then reacted with a suitable acylating agent to introduce the butanoic acid moiety. The phenoxyphenyl group can be introduced through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
化学反应分析
Types of Reactions
2-((Furan-2-ylmethyl)amino)-4-oxo-4-((4-phenoxyphenyl)amino)butanoic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The carbonyl group in the butanoic acid moiety can be reduced to form alcohol derivatives.
Substitution: The phenoxyphenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2-carboxylic acid, while reduction of the carbonyl group can produce the corresponding alcohol.
科学研究应用
2-((Furan-2-ylmethyl)amino)-4-oxo-4-((4-phenoxyphenyl)amino)butanoic acid has several scientific research applications:
Chemistry: It can be used as a building block in organic synthesis to create more complex molecules.
Biology: The compound may be studied for its potential biological activity, including interactions with enzymes or receptors.
Medicine: Research may explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It can be used in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals.
作用机制
The mechanism by which 2-((Furan-2-ylmethyl)amino)-4-oxo-4-((4-phenoxyphenyl)amino)butanoic acid exerts its effects is not well-documented. it is likely to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The furan ring, phenoxyphenyl group, and butanoic acid moiety may all contribute to its activity by binding to different sites on the target molecules.
相似化合物的比较
Similar Compounds
2-(Furan-2-ylmethylamino)-N-(4-phenoxyphenyl)acetamide: This compound shares the furan and phenoxyphenyl groups but has an acetamide moiety instead of a butanoic acid backbone.
Substituted amino-furan-2-yl-acetic acid derivatives: These compounds have similar structural features and may exhibit comparable chemical properties.
Uniqueness
2-((Furan-2-ylmethyl)amino)-4-oxo-4-((4-phenoxyphenyl)amino)butanoic acid is unique due to its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds.
属性
分子式 |
C21H20N2O5 |
|---|---|
分子量 |
380.4 g/mol |
IUPAC 名称 |
2-(furan-2-ylmethylamino)-4-oxo-4-(4-phenoxyanilino)butanoic acid |
InChI |
InChI=1S/C21H20N2O5/c24-20(13-19(21(25)26)22-14-18-7-4-12-27-18)23-15-8-10-17(11-9-15)28-16-5-2-1-3-6-16/h1-12,19,22H,13-14H2,(H,23,24)(H,25,26) |
InChI 键 |
SSLKNXWYQIZUOS-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)CC(C(=O)O)NCC3=CC=CO3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(2,4-dichlorophenyl)-5-[(2,5-dimethylbenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine](/img/structure/B12142613.png)

![N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methoxy-N-[4-(propan-2-yl)benzyl]benzamide](/img/structure/B12142627.png)
![4-ethoxy-N-{3-[(4-fluorophenyl)amino]quinoxalin-2-yl}benzene-1-sulfonamide](/img/structure/B12142634.png)
![5-[(4-Octyloxyphenyl)methylene]-1,3-thiazolidine-2,4-dione](/img/structure/B12142638.png)
![(2Z)-5,6-diphenyl-2-(2-propoxybenzylidene)imidazo[2,1-b][1,3]thiazol-3(2H)-one](/img/structure/B12142649.png)
![ethyl 4-(3-{(Z)-[3-(butan-2-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperazine-1-carboxylate](/img/structure/B12142653.png)
![2-{[5-(furan-2-yl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12142655.png)
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methyl-N-[4-(propan-2-yl)benzyl]propanamide](/img/structure/B12142669.png)
![(5Z)-3-(4-methylbenzyl)-5-({3-[3-methyl-4-(prop-2-en-1-yloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12142678.png)
![2-{[4-(prop-2-en-1-yl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B12142684.png)
![2-(3,5-dimethylpiperidin-1-yl)-7-methyl-3-{(Z)-[3-(2-methylpropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12142687.png)
![N-(6-(N-isobutylsulfamoyl)benzo[d]thiazol-2-yl)acetamide](/img/structure/B12142690.png)
![3-(furan-2-yl)-5-[(naphthalen-1-ylmethyl)sulfanyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazole](/img/structure/B12142692.png)
